![molecular formula C23H17N3O3 B4685081 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4685081.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Description
Synthesis Analysis
The synthesis of related quinoline and pyridine derivatives often involves complex reactions that require precise conditions. For instance, the cyclization of lithiated pyridine and quinoline carboxamides alpha to nitrogen results in anions that undergo intramolecular attack on the pyridine or quinoline ring. This process yields a range of polycyclic heterocycles, including pyrrolopyridines and azaspirocyclic beta-lactams, which may share synthetic pathways or mechanistic insights with the target compound (Clayden, Hamilton, & Mohammed, 2005).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography. For example, the structure of benzamide derivatives has been established through recyclization reactions and X-ray analysis, providing insight into the molecular geometry and bonding patterns that could be relevant for understanding the structure of N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-(4-Pyridinyl)-4-Quinolinecarboxamide (Mashevskaya et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of quinoline derivatives can vary widely depending on their specific functional groups and molecular structure. For example, the reactivity and subsequent chemical transformations of quinoline derivatives are influenced by their substitution patterns, as seen in the regiospecific synthesis of benzo[h]pyrimido[4,5-b]quinolines from aminopyrimidines and dimethylaminomethylenetetralone hydrochloride (Quiroga et al., 2001).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. For instance, polymorphic modifications of related 1H-pyrrolo[3,2,1-ij]quinoline carboxamides have been explored, revealing significant differences in crystal packing and organization, which can affect the compound's physical characteristics (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for forming derivatives or undergoing specific reactions, can also be deduced from the behavior of structurally similar compounds. For example, the synthesis and antibacterial activity of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides highlight the potential for bioactivity and the importance of molecular hybridization in modifying chemical properties (Largani et al., 2017).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-4-ylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c27-23(25-16-5-6-21-22(13-16)29-12-11-28-21)18-14-20(15-7-9-24-10-8-15)26-19-4-2-1-3-17(18)19/h1-10,13-14H,11-12H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSXYTOJADUGPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.